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molecular formula C7H10N2OS B1317029 2-Morpholinothiazole CAS No. 21429-06-1

2-Morpholinothiazole

Cat. No. B1317029
M. Wt: 170.23 g/mol
InChI Key: QHSGLIXDBAERBR-UHFFFAOYSA-N
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Patent
US06340759B1

Procedure details

2-Bromothiazole (4.592 g) was added to morpholine (24 ml), and the mixture was stirred at 100° C. for 4 hr. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system) to give the title compound as a pale yellow oil (4.531 g, yield; 95%).
Quantity
4.592 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][N:6]=1.[NH:7]1[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1>>[N:7]1([C:2]2[S:3][CH:4]=[CH:5][N:6]=2)[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
4.592 g
Type
reactant
Smiles
BrC=1SC=CN1
Name
Quantity
24 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1(CCOCC1)C=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 4.531 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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